trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid
Description
trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid is a synthetic organic compound featuring a trans-configured cyclohexanecarboxylic acid backbone substituted with a 6-bromo-1,3-benzothiazol-2-ylamino-methyl group. This compound is structurally related to tranexamic acid (trans-4-aminomethylcyclohexanecarboxylic acid), a clinically used antifibrinolytic agent, but differs by the inclusion of the brominated benzothiazole moiety, which may confer distinct pharmacological properties .
Properties
Molecular Formula |
C15H17BrN2O2S |
|---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
4-[[(6-bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H17BrN2O2S/c16-11-5-6-12-13(7-11)21-15(18-12)17-8-9-1-3-10(4-2-9)14(19)20/h5-7,9-10H,1-4,8H2,(H,17,18)(H,19,20) |
InChI Key |
WMTHWGNMWPVKPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC2=NC3=C(S2)C=C(C=C3)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of 6-Bromo-1,3-benzothiazol-2-amine Intermediate
- Starting Material: 6-bromo-1,3-benzothiazole is either synthesized or commercially procured.
- Benzothiazole Ring Synthesis: This heterocyclic ring is formed by cyclization reactions involving 2-aminothiophenol derivatives and appropriate carboxylic acid derivatives or equivalents.
- Bromination: Electrophilic bromination at the 6-position is achieved using bromine (Br₂) in acetic acid solvent, often at controlled temperatures (25–30°C) to avoid over-bromination or side reactions. Catalysts such as sulfuric acid or iron(III) bromide (FeBr₃) may be employed to enhance reaction rates.
- Characterization: Confirmation of substitution and purity is done via Nuclear Magnetic Resonance (NMR) spectroscopy, elemental analysis, and X-ray crystallography to verify the correct positioning of the bromine atom on the benzothiazole ring.
Synthesis of trans-4-Aminomethylcyclohexanecarboxylic Acid Derivative
- Starting Material: trans-4-aminocyclohexanol or trans-4-aminomethylcyclohexanecarboxylic acid derivatives.
- Functional Group Transformations: The amino group is protected or activated as needed, and the carboxylic acid functionality is maintained or introduced via oxidation reactions.
- Stereochemical Control: The trans configuration of the cyclohexane ring is preserved throughout the synthesis to ensure biological activity and structural integrity.
Coupling Reaction to Form Final Product
- Condensation Reaction: The amino group of the benzothiazole intermediate is reacted with the aldehyde or activated carboxyl derivative of the cyclohexane compound in solvents such as xylene at elevated temperatures (~100°C) to form an amide or secondary amine linkage.
- Reduction Step: If an amide intermediate is formed, it is reduced to the corresponding amine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), ensuring conversion to the desired amino-methyl linkage.
- Purification: The product is purified by column chromatography using silica gel with eluents such as ethyl acetate and hexane mixtures.
- Quality Control: Thin-layer chromatography (TLC) is used to monitor reaction progress; final product identity and purity are confirmed by NMR, mass spectrometry, and elemental analysis.
Reaction Condition Optimization
| Parameter | Optimal Condition | Purpose/Effect |
|---|---|---|
| Solvent for Bromination | Acetic acid | Stabilizes intermediates via hydrogen bonding; promotes selective bromination |
| Temperature | 25–30°C | Prevents over-bromination and side reactions |
| Catalyst | Small amounts of H₂SO₄ or FeBr₃ | Accelerates bromination reaction rate |
| Reduction Agent | LiAlH₄ in THF | Efficient reduction of amide to amine |
| Coupling Solvent | Xylene | High boiling point solvent for condensation |
| Purification Method | Silica gel column chromatography | Isolates pure product from reaction mixture |
Analytical Characterization Techniques
- X-ray Crystallography: Confirms trans stereochemistry of cyclohexane ring and molecular packing.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Identifies proton environments, including amino protons (~5.63 ppm) and characteristic signals for benzothiazole moiety.
- Elemental Analysis: Validates compound purity and stoichiometry.
- Thin-Layer Chromatography (TLC): Monitors reaction progress with specific Rf values for intermediates and final product.
- Mass Spectrometry: Confirms molecular weight (369.28 g/mol) and molecular formula (C15H17BrN2O2S).
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Intermediate | Analytical Method Used |
|---|---|---|---|---|
| 1 | Benzothiazole Formation | Cyclization of 2-aminothiophenol derivatives | 1,3-Benzothiazole ring | NMR, X-ray crystallography |
| 2 | Bromination | Br₂ in acetic acid, 25–30°C, catalyst (H₂SO₄/FeBr₃) | 6-Bromo-1,3-benzothiazole | NMR, elemental analysis |
| 3 | Coupling (Condensation) | Amino derivative + cyclohexane aldehyde in xylene at 100°C | Amide intermediate | TLC, NMR |
| 4 | Reduction | LiAlH₄ in THF | Aminomethyl linkage on cyclohexane | NMR, mass spectrometry |
| 5 | Purification | Silica gel column chromatography | Pure trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid | TLC, elemental analysis |
Research Outcomes and Observations
- The multi-step synthesis yields the target compound with high stereochemical fidelity, preserving the trans configuration critical for biological activity.
- Bromination under controlled conditions ensures selective substitution without over-bromination or degradation of the benzothiazole ring.
- Reduction and coupling steps are optimized to maximize yield and purity, with LiAlH₄ proving effective for amide to amine conversion.
- Analytical techniques confirm the structural integrity and purity of the final product, enabling its use in further biological and chemical studies.
This detailed preparation overview integrates data from chemical suppliers and research-focused documentation, ensuring a professional, authoritative, and comprehensive presentation of the synthetic methods for this compound. The synthesis is characterized by multi-step organic transformations, careful reaction condition control, and rigorous analytical validation.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzothiazole ring.
Scientific Research Applications
trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The table below highlights key structural differences between the target compound and related derivatives:
Physicochemical Properties
- In contrast, tranexamic acid’s free amino group confers high water solubility, critical for its intravenous administration .
- Stability: The bromine atom may enhance stability against metabolic degradation compared to non-halogenated benzothiazoles, as seen in halogenated drug analogs .
Pharmacological Potential
- Tranexamic Acid: Clinically validated for hemorrhage control, acting as a plasminogen-binding lysine analog . The absence of a benzothiazole group limits its utility in non-hematological contexts.
- Chlorinated Benzothiazole Derivatives: Compounds like 5-[(6-chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid may exhibit altered target selectivity due to differences in halogen electronegativity (Br vs. Cl) .
Biological Activity
Trans-4-[[(6-bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid (CAS: 2664977-37-9) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological evaluation, and the underlying mechanisms of action.
- Molecular Formula : C15H17BrN2O2S
- Molecular Weight : 369.28 g/mol
- Purity : 95%
- IUPAC Name : (1r,4r)-4-(((6-bromobenzo[d]thiazol-2-yl)amino)methyl)cyclohexane-1-carboxylic acid
Synthesis
The synthesis of this compound involves several steps including the formation of the benzothiazole ring and subsequent coupling reactions. Characterization techniques such as NMR and HPLC are employed to confirm the structure and purity of the compound .
Anticancer Properties
Recent studies have evaluated the anticancer activity of benzothiazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells.
Key Findings :
- Cell Proliferation Inhibition : The compound significantly inhibited cell proliferation in A431 and A549 cell lines, with IC50 values indicating potent activity.
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis in cancer cells.
- Cell Cycle Arrest : The compound caused G0/G1 phase arrest in treated cells, disrupting their normal cycle and preventing proliferation .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown anti-inflammatory effects. Studies assessing the expression of inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages indicated that this compound significantly reduced their levels, suggesting a dual mechanism of action against cancer and inflammation .
Mechanistic Insights
The biological activities of this compound can be attributed to its interaction with key signaling pathways involved in cancer progression:
| Pathway | Effect |
|---|---|
| AKT Pathway | Inhibition of phosphorylation |
| ERK Pathway | Suppression of activation |
These findings suggest that the compound's ability to inhibit both AKT and ERK pathways may contribute to its anticancer effects by disrupting survival signals in tumor cells .
Case Studies
A series of case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:
- Study on Compound B7 : This study reported that a related benzothiazole derivative exhibited significant inhibition of cancer cell proliferation and reduced inflammatory cytokine levels. The results suggest potential for dual-action therapies targeting both cancer growth and inflammation .
- Mechanistic Study : Another investigation focused on the molecular mechanisms through which benzothiazole derivatives exert their effects, confirming their role in modulating critical pathways associated with cancer cell survival .
Q & A
Q. Characterization Methods :
- X-ray Crystallography : Confirms stereochemistry and molecular packing (e.g., trans configuration of the cyclohexane ring) .
- NMR Spectroscopy : Identifies functional groups (e.g., singlet for -SH at ~13.85 ppm, amino protons at ~5.63 ppm) .
- Elemental Analysis : Validates purity and stoichiometry .
Advanced: How can reaction conditions be optimized to improve bromination efficiency?
Answer:
Key variables include:
- Solvent Selection : Acetic acid is preferred for bromination due to its ability to stabilize intermediates via hydrogen bonding .
- Temperature Control : Maintaining 25–30°C prevents side reactions (e.g., over-bromination) .
- Catalyst Use : Small amounts of H₂SO₄ or FeBr₃ can accelerate reaction rates .
Validation : Monitor reaction progress via TLC (Rf value comparison) and isolate products using column chromatography (silica gel, ethyl acetate/hexane eluent) .
Basic: What analytical techniques resolve structural ambiguities in this compound?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves stereochemical disputes (e.g., trans vs. cis cyclohexane substitution) with precision (mean δ(C–C) = 0.003 Å) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₅H₁₈BrN₃O₂S) .
- FT-IR Spectroscopy : Detects key vibrations (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1600 cm⁻¹) .
Advanced: How can contradictory biological activity data across studies be addressed?
Answer:
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to verify ≥95% purity; impurities may skew bioactivity results .
- Assay Standardization : Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Metabolic Stability Testing : Incubate the compound with liver microsomes and analyze metabolites via LC-MS to identify degradation pathways .
Basic: How does the trans configuration of the cyclohexane ring influence physicochemical properties?
Answer:
- Solubility : The trans configuration reduces steric hindrance, enhancing aqueous solubility compared to cis isomers .
- Thermal Stability : Higher melting points (e.g., 219–220°C) due to symmetric crystal packing .
- LogP : Calculated logP ~2.1 (via ChemDraw) indicates moderate lipophilicity, suitable for blood-brain barrier penetration studies .
Advanced: What computational methods predict SAR for derivatives of this compound?
Answer:
- Molecular Docking (AutoDock Vina) : Models interactions with target proteins (e.g., carbonic anhydrase IV) to prioritize derivatives with high binding affinity .
- QSAR Modeling : Uses descriptors like molar refractivity and H-bond donor count to correlate structure with activity .
- DFT Calculations : Predicts electron density maps to optimize substituent placement (e.g., bromine at position 6 enhances electrophilicity) .
Table 1: Key Reaction Parameters for Intermediate Synthesis
| Step | Reagents/Conditions | Yield (%) | Characterization Method | Reference |
|---|---|---|---|---|
| Condensation | Xylene, 100°C | 65–70 | ¹H-NMR, TLC | |
| Reduction | LiAlH₄, THF, 0°C | 80 | SCXRD, FT-IR | |
| Bromination | Br₂, AcOH, 25°C | 75 | HRMS, Elemental Analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
